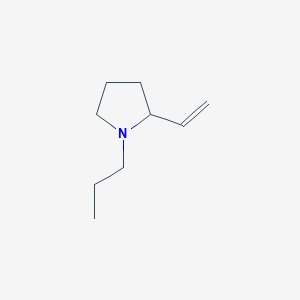
2-Ethenyl-1-propylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1-propylpyrrolidine is a heterocyclic organic compound that features a five-membered pyrrolidine ring with an ethenyl group at the second position and a propyl group at the first position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-propylpyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or an azomethine ylide can undergo a 1,3-dipolar cycloaddition with an olefin to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage distillation processes.
化学反应分析
Types of Reactions
2-Ethenyl-1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated pyrrolidine derivatives.
科学研究应用
2-Ethenyl-1-propylpyrrolidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Ethenyl-1-propylpyrrolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 and -2, which are involved in DNA damage repair . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.
相似化合物的比较
2-Ethenyl-1-propylpyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolizines: These compounds have a fused bicyclic structure and exhibit different biological activities.
Pyrrolidine-2-one: This lactam derivative has distinct chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds are known for their use in medicinal chemistry as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other pyrrolidine derivatives.
属性
CAS 编号 |
88067-42-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
2-ethenyl-1-propylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-7-10-8-5-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChI 键 |
PWMRCAWYNSYNML-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


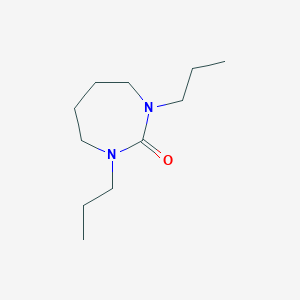
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
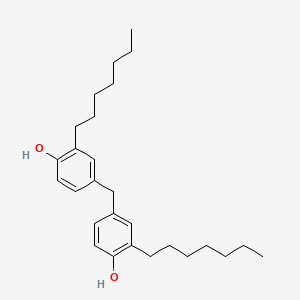
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
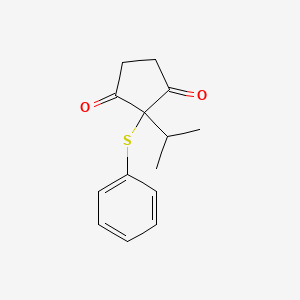
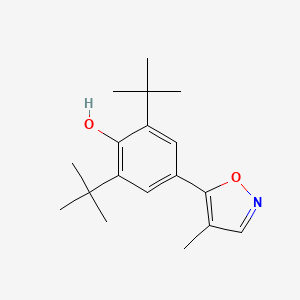
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
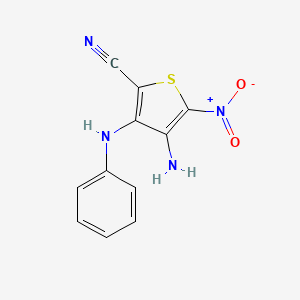
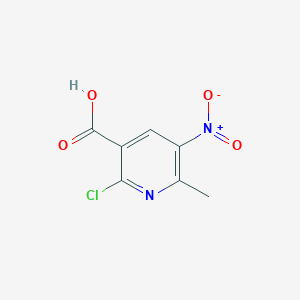
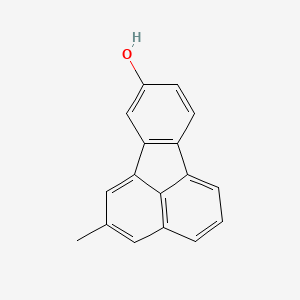
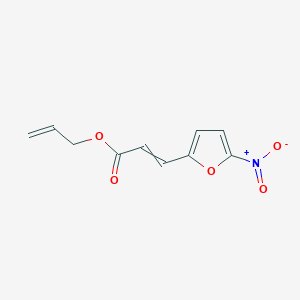
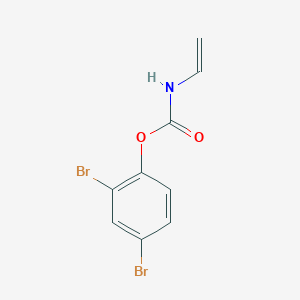
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
